![molecular formula C15H31ClO2Si B12590372 6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol CAS No. 651325-33-6](/img/structure/B12590372.png)
6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol is a chemical compound with a complex structure that includes a chloro group, a silyl ether, and an enol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a hexenol derivative followed by silylation with tri(propan-2-yl)silyl chloride. The reaction conditions often require the use of a base such as pyridine or triethylamine to facilitate the silylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The enol group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hexenol derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base and a suitable solvent such as dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hexenol derivatives.
Substitution: Formation of various substituted hexenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The silyl ether group can protect the enol functionality during chemical reactions, allowing for selective transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol: Unique due to the presence of both a chloro group and a silyl ether.
6-Chlorohex-3-en-1-ol: Lacks the silyl ether group, making it less stable in certain reactions.
5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol: Lacks the chloro group, resulting in different reactivity.
Uniqueness
The combination of a chloro group and a silyl ether in this compound provides unique reactivity and stability, making it a valuable compound in synthetic chemistry and various applications.
Propriétés
Numéro CAS |
651325-33-6 |
|---|---|
Formule moléculaire |
C15H31ClO2Si |
Poids moléculaire |
306.94 g/mol |
Nom IUPAC |
6-chloro-5-tri(propan-2-yl)silyloxyhex-3-en-1-ol |
InChI |
InChI=1S/C15H31ClO2Si/c1-12(2)19(13(3)4,14(5)6)18-15(11-16)9-7-8-10-17/h7,9,12-15,17H,8,10-11H2,1-6H3 |
Clé InChI |
JHXDUKPEZZAQAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC(CCl)C=CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,4-Oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)-](/img/structure/B12590294.png)
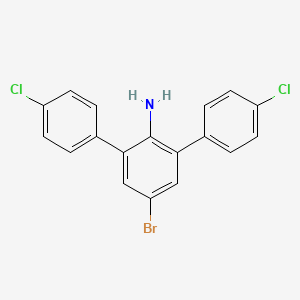
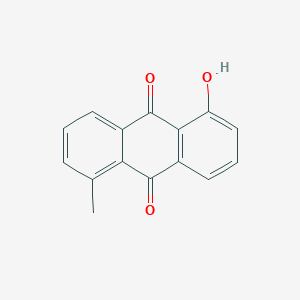
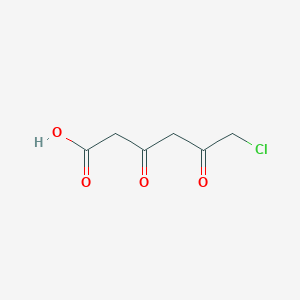
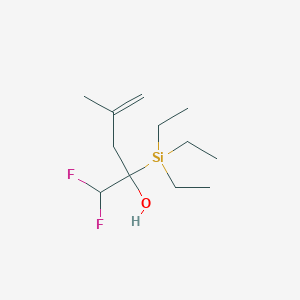
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo-](/img/structure/B12590310.png)
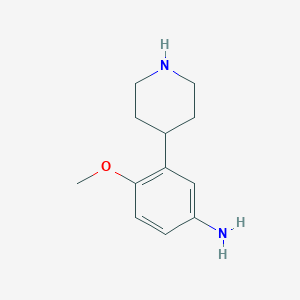

![3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid](/img/structure/B12590328.png)
![4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B12590338.png)
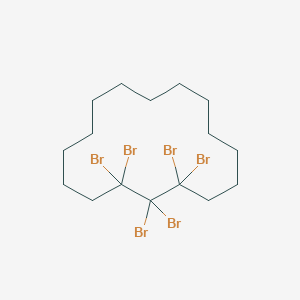
![1-(5-{1-[5-(4-Methylbenzoyl)-1H-pyrrol-2-YL]hexyl}-1H-pyrrol-2-YL)hexan-1-one](/img/structure/B12590355.png)
![2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI)](/img/structure/B12590367.png)

